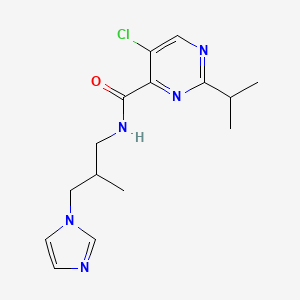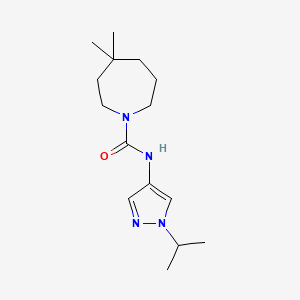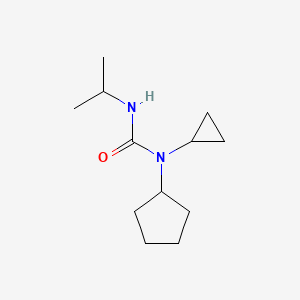
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide, also known as CMPD101, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
作用機序
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide exerts its pharmacological effects by inhibiting the activity of PDE4 and JNK. PDE4 is an enzyme that regulates the levels of cyclic adenosine monophosphate (cAMP), a secondary messenger that plays a critical role in several cellular processes, including inflammation. Inhibition of PDE4 by N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide leads to an increase in cAMP levels, which in turn leads to a decrease in inflammation. JNK is a protein kinase that plays a critical role in the regulation of cell proliferation, apoptosis, and inflammation. Inhibition of JNK by N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide can inhibit the activation of nuclear factor-kappa B (NF-kappaB), a transcription factor that plays a critical role in the regulation of inflammation. In cancer cells, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide can induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its potency varies depending on the cell line and experimental conditions used.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has shown promise as a potential anticancer agent, and further studies are needed to determine its efficacy in vivo. Furthermore, the development of more potent and selective inhibitors of PDE4 and JNK could lead to the development of new therapies for various diseases.
合成法
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-methylsulfanyl aniline with pyrrolidine-2-carboxylic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and yields N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide as a white solid with a purity of over 95%.
科学的研究の応用
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the activity of several enzymes, including phosphodiesterase 4 (PDE4) and c-Jun N-terminal kinase (JNK). Additionally, N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide has been shown to have antitumor activity in several cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
N-(3-chloro-4-methylsulfanylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2OS/c1-17-11-5-4-8(7-9(11)13)15-12(16)10-3-2-6-14-10/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPGFRTXCUUNES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2CCCN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)






![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)

![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)